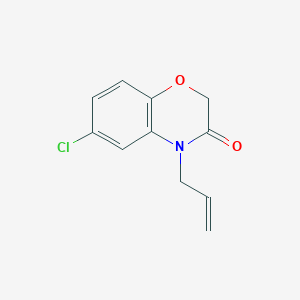
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one (CPBO) is a synthetic compound that belongs to the group of benzoxazinones. It has been widely studied for its potential use in scientific research due to its unique properties and mechanisms of action.
Mecanismo De Acción
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one works by inhibiting the activity of various enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a key role in regulating gene expression, and their inhibition can lead to changes in the expression of genes involved in cell growth and proliferation. Sirtuins are enzymes that play a role in regulating cellular metabolism and aging, and their inhibition can lead to changes in cellular metabolism and energy production.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one is its specificity for HDACs and sirtuins, which makes it a useful tool for studying the mechanisms of action of these enzymes. This compound has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are many future directions for research on 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one. One area of interest is the development of new drugs based on the structure of this compound, particularly in the field of cancer research. Another area of interest is the study of this compound's effects on other enzymes and proteins, which could lead to the discovery of new targets for drug development. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in lab experiments and potential therapeutic applications.
Métodos De Síntesis
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one can be synthesized using a variety of methods, including the reaction of 2-aminophenol with chloroacetyl chloride and propargyl alcohol. Another method involves the reaction of 2-aminophenol with chloroacetic acid and propargyl alcohol in the presence of a catalyst. These methods have been optimized to produce high yields of this compound with minimal impurities.
Aplicaciones Científicas De Investigación
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one has been shown to have a wide range of scientific research applications, including its use as a tool for studying the mechanisms of action of various enzymes and proteins. It has also been used in the development of new drugs, particularly in the field of cancer research. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Propiedades
Fórmula molecular |
C11H10ClNO2 |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
6-chloro-4-prop-2-enyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H10ClNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h2-4,6H,1,5,7H2 |
Clave InChI |
OKMYKJGRHLGVJR-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)COC2=C1C=C(C=C2)Cl |
SMILES canónico |
C=CCN1C(=O)COC2=C1C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)

![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)


![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B253817.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B253818.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253819.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B253821.png)
![6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253823.png)